DBCO-PEG24-Maleimide is classified as a bioconjugation reagent and is primarily utilized in the fields of biochemical research and drug development. It is commercially available from various suppliers, including AxisPharm and InvivoChem, which provide it in high purity formulations suitable for laboratory use. The compound is categorized under polyethylene glycol (PEG) linkers, known for enhancing solubility and stability in aqueous environments .
The synthesis of DBCO-PEG24-Maleimide typically involves the coupling of polyethylene glycol with maleimide and DBCO functionalities. The general approach includes:
This synthesis process requires careful control of reaction conditions to maintain the integrity of the reactive groups and achieve high yields .
The molecular structure of DBCO-PEG24-Maleimide can be represented as follows:
The structure features a central PEG chain consisting of repeating ethylene glycol units, flanked by maleimide and DBCO groups at either end. This configuration allows for robust interaction with thiol groups while maintaining solubility due to the hydrophilic nature of PEG .
DBCO-PEG24-Maleimide undergoes several key reactions:
These reactions are fundamental to the use of DBCO-PEG24-Maleimide in bioconjugation techniques, allowing researchers to create complex biomolecular constructs.
The mechanism of action for DBCO-PEG24-Maleimide primarily revolves around its ability to form covalent bonds with thiol-containing biomolecules:
This dual reactivity enhances the versatility of DBCO-PEG24-Maleimide in creating tailored biomolecules for specific applications .
DBCO-PEG24-Maleimide exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications where stability and solubility are critical.
DBCO-PEG24-Maleimide has a wide range of applications in scientific research:
The versatility of DBCO-PEG24-Maleimide underscores its importance in advancing biochemistry and molecular biology research methodologies.
The development of antibody-drug conjugates (ADCs) and targeted biotherapeutics has been fundamentally shaped by innovations in bifunctional linker chemistry. Early conjugation strategies relied on stochastic modification of lysine residues or partial reduction of interchain disulfide bonds in antibodies, generating heterogeneous mixtures with variable drug-to-antibody ratios (DAR). These conventional approaches produced ADC populations with broad DAR distributions (e.g., 0-8 payloads per antibody), resulting in suboptimal pharmacokinetics, accelerated plasma clearance, and inconsistent therapeutic indices. The inherent limitations stemmed from uncontrolled conjugation sites that could: (1) compromise antigen-binding affinity by modifying regions near complementarity-determining regions; (2) promote aggregation due to hydrophobic payload clustering; and (3) exhibit variable linker stability in systemic circulation [9].
The pursuit of homogeneity catalyzed the design of site-specific bifunctional linkers. Initial innovations focused on incorporating distinct reactive groups for orthogonal conjugation – typically one functionality for biomolecule attachment and another for payload coupling. Maleimide-thiol chemistry emerged as a cornerstone due to its rapid kinetics and selectivity for cysteine thiols at physiological pH (6.5-7.5). Concurrently, copper-free click chemistry ligands like dibenzocyclooctyne (DBCO) gained prominence for their bioorthogonal reactivity with azide-modified compounds via strain-promoted alkyne-azide cycloaddition (SPAAC). These advances enabled sequential conjugation workflows that minimized cross-reactivity [9]. The integration of polyethylene glycol (PEG) spacers marked a critical evolution, addressing solubility challenges posed by hydrophobic payloads. PEGylation reduced steric hindrance around conjugation sites while improving aqueous solubility and biocompatibility. This progression culminated in precision linkers like DBCO-PEG₂₄-Maleimide, which combine site-specific reactivity with enhanced biophysical properties through a 24-unit PEG spacer [5] [6].
Table 1: Evolution of Bifunctional Linker Technology for ADC Development
Generation | Linker Characteristics | Limitations | Representative Improvements |
---|---|---|---|
First (ca. 2000-2010) | Stochastic lysine conjugation or disulfide reduction; Minimal spacers | Heterogeneous DAR; Aggregation; Variable pharmacokinetics | Chemical consistency through controlled reduction |
Second (ca. 2010-2018) | Engineered cysteine residues; Short PEG spacers (PEG₄-PEG₁₂) | Limited solubility enhancement; Moderate steric shielding | Introduction of short PEG chains; Site-specific mutagenesis |
Current (2018-present) | Dual bioorthogonal functionalities; Extended PEG spacers (PEG₂₄-PEG₄₈) | Synthetic complexity; Characterization challenges | DBCO-PEG₂₄-Maleimide: Combines SPAAC reactivity, thiol specificity, and enhanced solubility |
DBCO-PEG₂₄-Maleimide (C₇₆H₁₂₂N₄O₂₉; MW 1555.81 g/mol; CAS 2924872-84-2) represents a pinnacle of bifunctional linker engineering, integrating three functionally critical elements: a maleimide group for thiol-specific conjugation, a DBCO moiety for copper-free click chemistry, and a 24-mer PEG spacer [1] [2] [5]. This molecular architecture enables a versatile two-step bioconjugation strategy:
The extended PEG₂₄ spacer (approximately 95 Å in length) confers critical biophysical advantages:
Table 2: Functional Comparison of DBCO-PEGn-Maleimide Variants
Linker Variant | PEG Units (n) | Molecular Weight (g/mol) | Key Advantages | Primary Applications |
---|---|---|---|---|
DBCO-PEG₄-Mal | 4 | 674.74 | Minimal size for membrane penetration | Intracellular probes; Small molecule conjugates |
DBCO-Sulfo-PEG₄-Mal | 4 (sulfonated) | 825.89 | Enhanced solubility; Negative charge | In vivo imaging; Charged biomolecules |
DBCO-NH-PEG₁₂-Mal | 12 | 1027.16 | Intermediate length; Amide functionality | Peptide-drug conjugates; Balanced properties |
DBCO-PEG₂₄-Mal | 24 | 1555.81 | Maximized solubility; Steric shielding | Antibody-drug conjugates; Protein therapeutics |
TCO-PEG₂₄-DBCO | 24 | 1556.90 | Tetrazine reactivity (inverse electron demand) | Pre-targeting strategies; Multi-step labeling |
Applications span multiple biotechnology domains:
The synthetic accessibility of DBCO-PEG₂₄-Maleimide (>95% purity via HPLC) and commercial availability in research-grade quantities (1mg to bulk scales) have accelerated its adoption. Ongoing innovations focus on leveraging its architecture for novel applications including targeted gene delivery, bispecific antibody construction, and precision theranostics [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7